

"toxicology studies of sodium benzoate"

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Compound of Interest

Compound Name: *Sodium benzo[d]thiazole-2-sulfinate*

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An In-depth Technical Guide on the Toxicology of Sodium Benzoate

Introduction

Sodium benzoate, the sodium salt of benzoic acid, is a widely utilized preservative in the food, beverage, and pharmaceutical industries due to its antimicrobial properties.^{[1][2][3][4]} Designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), its acceptable daily intake (ADI) has been established at 0-5 mg/kg of body weight.^{[1][4]} Despite its widespread use and regulatory approval, ongoing research has investigated its broader toxicological profile, revealing a complex range of biological effects that warrant a detailed examination. This guide provides a comprehensive technical overview of the toxicology of sodium benzoate, synthesizing data from in vitro, in vivo, and genotoxicity studies. It details metabolic pathways, interactions with cellular signaling, and provides structured data on dose-dependent effects to inform researchers, scientists, and drug development professionals.

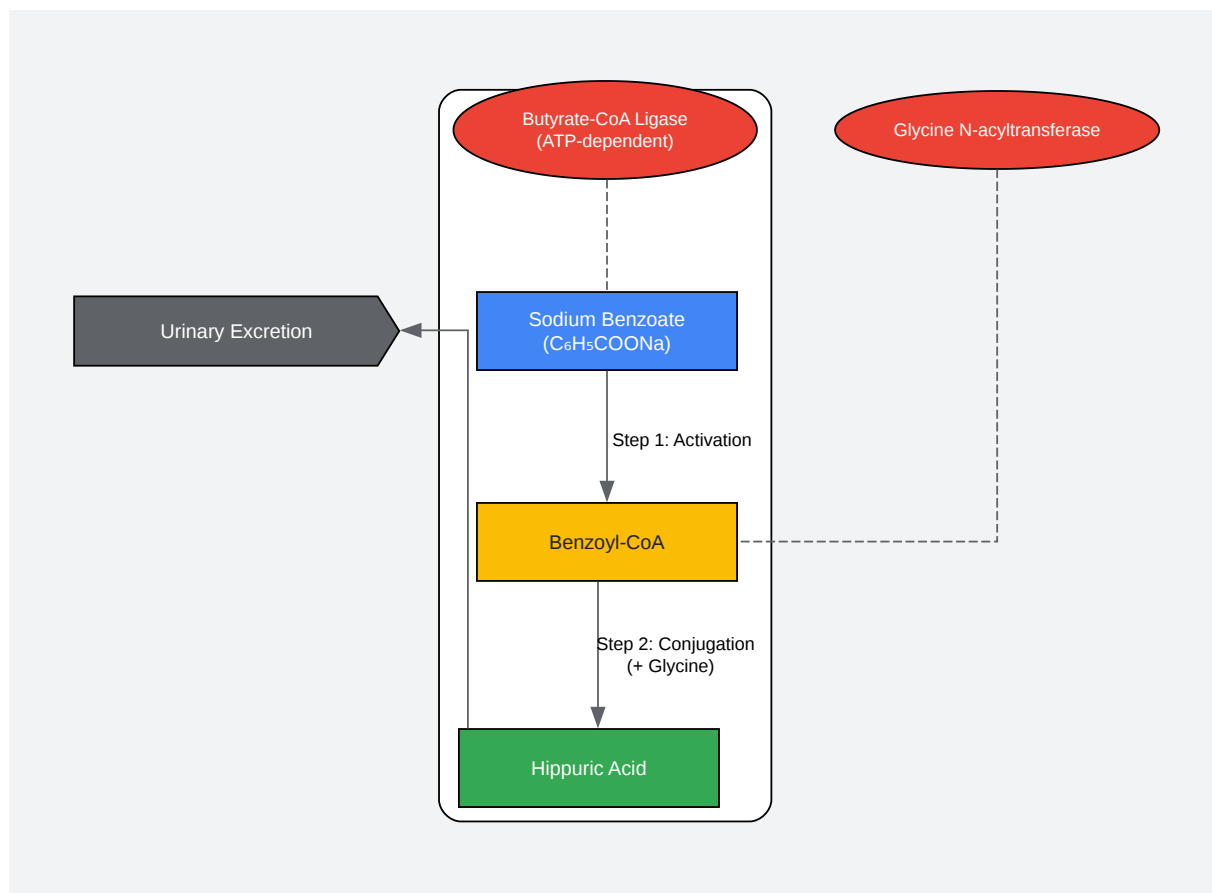
Metabolism and Pharmacokinetics

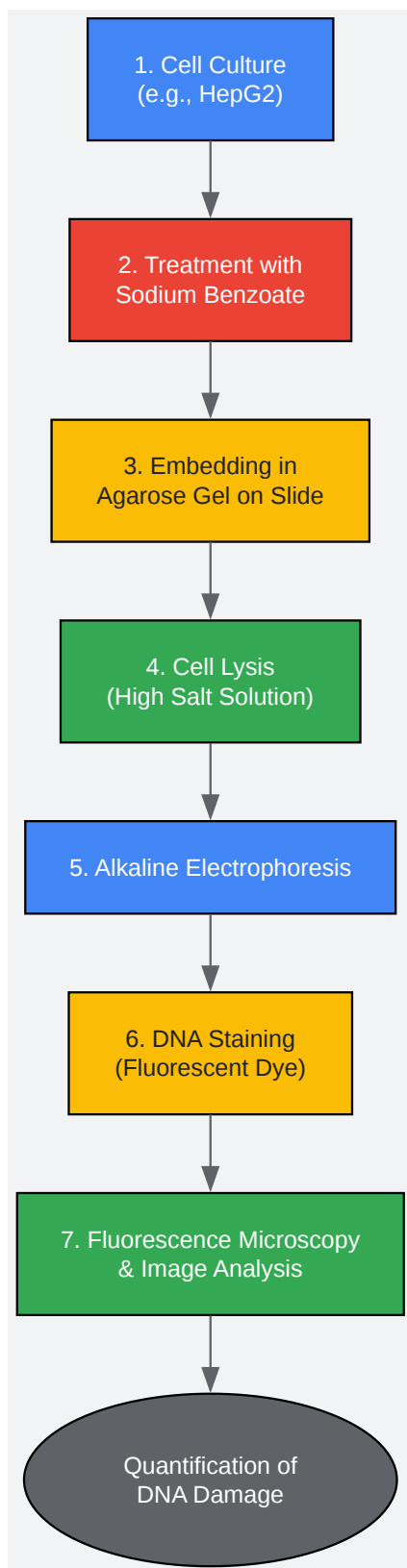
The human body rapidly metabolizes and clears sodium benzoate, preventing its accumulation.^{[4][5]} The primary metabolic pathway occurs within the mitochondrial matrix of the liver and kidneys.^{[1][6]} The process involves a two-step enzymatic reaction:

- **Activation:** Benzoate is converted to its active intermediate, benzoyl-CoA, by the enzyme butyrate-CoA ligase (or acid:CoA ligase). This step requires ATP.^{[5][6]}

- Conjugation: The benzoyl-CoA intermediate is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase.[\[5\]](#)[\[6\]](#)
- Excretion: The final product of this conjugation is hippuric acid, which is then excreted from the body, primarily through urine, typically within 24 hours of ingestion.[\[4\]](#)[\[5\]](#)[\[7\]](#)

This metabolic process consumes glycine and coenzyme A (CoA), which can have broader metabolic implications at high doses.[\[6\]](#)





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